4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene
Description
Contextualization of Substituted Arenes in Contemporary Organic Synthesis and Medicinal Chemistry
Substituted arenes, or aromatic hydrocarbons with one or more hydrogen atoms replaced by other functional groups, are foundational to modern organic chemistry. Their rigid, planar structures and electron-rich π-systems provide a stable scaffold for the construction of complex molecules. In organic synthesis, the nature and position of substituents on an aromatic ring dictate its reactivity and regioselectivity in further chemical transformations. japsr.in This control is paramount in the multi-step synthesis of fine chemicals, polymers, and advanced materials.
In medicinal chemistry, substituted arenes are ubiquitous in the structures of a vast array of therapeutic agents. bohrium.comacs.org The aromatic ring often serves as a key pharmacophore, engaging in crucial binding interactions with biological targets such as proteins and nucleic acids. acs.org These interactions, which include π-stacking, hydrophobic, and van der Waals forces, are highly sensitive to the electronic and steric properties of the substituents. acs.org By strategically modifying the substitution pattern on an aromatic core, medicinal chemists can fine-tune a drug candidate's potency, selectivity, bioavailability, and metabolic stability.
Importance of Brominated Aromatic Scaffolds as Synthetic Intermediates
Among the various types of substituted arenes, brominated aromatic scaffolds are of particular importance as versatile synthetic intermediates. scirp.orgnsf.govquora.com The carbon-bromine bond in aryl bromides is readily activated by transition metal catalysts, most notably palladium, making these compounds ideal substrates for a wide range of cross-coupling reactions. rsc.org
Key reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings utilize aryl bromides to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high efficiency and selectivity. scirp.orgrsc.org This capability is instrumental in the construction of complex molecular frameworks from simpler precursors, a cornerstone of modern drug discovery and materials science. scirp.org The reactivity of aryl bromides offers a balance between stability for isolation and purification, and sufficient reactivity for subsequent transformations, making them preferred intermediates in many synthetic sequences. rsc.org
The following table provides an overview of common cross-coupling reactions where brominated aromatic scaffolds are pivotal:
| Reaction Name | Bond Formed | Reactants | Catalyst |
| Suzuki-Miyaura Coupling | C-C | Aryl Bromide, Organoboron reagent | Palladium |
| Buchwald-Hartwig Amination | C-N | Aryl Bromide, Amine | Palladium |
| Stille Coupling | C-C | Aryl Bromide, Organotin reagent | Palladium |
| Heck Reaction | C-C | Aryl Bromide, Alkene | Palladium |
| Sonogashira Coupling | C-C | Aryl Bromide, Terminal alkyne | Palladium/Copper |
Structural Elucidation Challenges and Opportunities Posed by the Cyclohexylmethyl and Methyl Substituents
The structural elucidation of "4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene" presents a unique set of challenges and opportunities due to the specific nature of its substituents. The presence of both a flexible cyclohexylmethyl group and a simple methyl group on the benzene (B151609) ring can lead to complexities in spectroscopic analysis, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
The cyclohexyl ring can exist in various conformations, with the chair form being the most stable. The protons on the cyclohexyl ring and the methylene (B1212753) bridge are chemically non-equivalent and can give rise to complex splitting patterns in the 1H NMR spectrum due to spin-spin coupling. Furthermore, the free rotation around the single bonds of the cyclohexylmethyl group can lead to signal broadening or complex multiplets, making unambiguous assignment challenging.
The methyl group, while seemingly simple, can also present challenges in terms of definitive spatial correlation with the other substituents in the absence of high-resolution 2D NMR techniques. However, these challenges also present opportunities for detailed structural and conformational analysis. Advanced NMR techniques, such as 2D COSY, HSQC, and HMBC, can be employed to meticulously map the connectivity within the molecule. Nuclear Overhauser Effect (NOE) experiments can provide valuable information about the spatial proximity of different protons, helping to elucidate the preferred conformation of the cyclohexylmethyl group relative to the aromatic ring.
Overview of the Research Landscape for Analogous Brominated Alkyl-Substituted Benzene Derivatives
The research landscape for brominated alkyl-substituted benzene derivatives is extensive, with a significant focus on their synthesis and application as versatile building blocks. Brominated toluene (B28343) derivatives, for instance, are widely studied as precursors for a variety of functionalized molecules. scirp.orgscribd.com The regioselectivity of bromination on toluene and other alkylbenzenes is a well-researched area, with reaction conditions being fine-tuned to favor substitution on the aromatic ring (electrophilic aromatic substitution) or on the alkyl side chain (free radical bromination). scribd.com
Studies on alkylbenzenes with larger and more complex alkyl groups, while less numerous than those on simple methyl or ethyl-substituted benzenes, are of growing interest. The steric and electronic effects of these bulkier substituents can significantly influence the reactivity and selectivity of further transformations. For example, the steric hindrance imposed by a cyclohexylmethyl group can direct incoming reagents to less hindered positions on the aromatic ring.
The synthetic utility of these analogues is primarily centered on their use in cross-coupling reactions to introduce molecular complexity. Research in this area often focuses on optimizing reaction conditions to achieve high yields and selectivity in the synthesis of novel pharmaceutical and agrochemical candidates. The following table highlights some representative examples of analogous brominated alkyl-substituted benzene derivatives and their areas of research interest.
| Compound Name | Key Structural Feature | Research Interest |
| 4-Bromotoluene | Simple methyl substituent | Precursor for pharmaceuticals and pesticides |
| Benzyl (B1604629) bromide | Bromine on the methyl group | Versatile alkylating agent in organic synthesis scirp.org |
| 4-Bromo-1-ethylbenzene | Ethyl substituent | Intermediate for the synthesis of polymers and fine chemicals |
| 1-Bromo-4-tert-butylbenzene | Bulky tert-butyl group | Investigating steric effects in aromatic substitution reactions |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-(cyclohexylmethyl)-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br/c1-11-9-14(15)8-7-13(11)10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXZJORWZKPHNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Chemical Reactivity and Transformative Chemistry of 4 Bromo 1 Cyclohexylmethyl 2 Methylbenzene
Electrophilic Aromatic Substitution Reactions on 4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com In the case of this compound, the outcome of such reactions is governed by the directing effects of the three substituents already present on the benzene (B151609) ring.
The position of an incoming electrophile on the benzene ring is not random but is directed by the electronic properties of the existing substituents. The three substituents on the ring—methyl, cyclohexylmethyl, and bromo—each exert an influence on the regiochemical outcome of the reaction. quizlet.com
Methyl and Cyclohexylmethyl Groups: Both the methyl (-CH₃) and cyclohexylmethyl (-CH₂-C₆H₁₁) groups are alkyl substituents. Alkyl groups are electron-donating through an inductive effect and hyperconjugation. This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They are classified as activating groups and are ortho, para-directors. youtube.com
Bromo Group: The bromine atom (-Br) exhibits a dual electronic effect. It is highly electronegative, withdrawing electron density from the ring via the sigma bond (inductive effect), which deactivates the ring towards EAS. However, it also possesses lone pairs of electrons that can be donated into the ring through resonance (mesomeric effect). This resonance effect increases electron density specifically at the ortho and para positions. libretexts.org Consequently, halogens like bromine are considered deactivating but ortho, para-directing groups.
In this compound, the positions ortho and para to a given substituent are key. The directing effects of the existing groups must be considered collectively to predict the most likely sites for substitution.
| Substituent Group | Position | Electronic Effect | Directing Influence |
| -CH₃ (Methyl) | C2 | Activating (Electron-Donating) | ortho, para-director |
| -CH₂-C₆H₁₁ (Cyclohexylmethyl) | C1 | Activating (Electron-Donating) | ortho, para-director |
| -Br (Bromo) | C4 | Deactivating (Inductive) / o,p-directing (Resonance) | ortho, para-director |
The available positions for substitution on the ring are C3, C5, and C6.
Position C3: Is ortho to the methyl group and meta to both the cyclohexylmethyl and bromo groups.
Position C5: Is ortho to the bromo group and meta to both the methyl and cyclohexylmethyl groups.
Position C6: Is ortho to the cyclohexylmethyl group and para to the bromo group.
The powerful activating and directing effects of the two alkyl groups, especially the methyl group, would strongly favor substitution at positions ortho or para to them. The bromo group also directs ortho or para. The combined influence suggests that positions C3 and C6 are the most activated sites for electrophilic attack, with steric hindrance from the bulky cyclohexylmethyl group potentially reducing the reactivity of the C6 position.
The mechanism for electrophilic aromatic substitution reactions, such as halogenation, proceeds through a common two-step pathway: formation of a carbocation intermediate (arenium ion or sigma complex) followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Example: Bromination
The bromination of this compound would typically employ bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). libretexts.orgchemguide.co.uk
Formation of the Electrophile: The Lewis acid catalyst polarizes the Br-Br bond, generating a highly electrophilic bromine species, often represented as Br⁺. youtube.com
Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻
Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich π system of the substituted benzene ring attacks the electrophile. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as the arenium ion. docbrown.info Attack at the most favorable position (e.g., C3) is guided by the directing groups.
Deprotonation: A weak base, typically the [FeBr₄]⁻ complex formed in the first step, removes a proton from the carbon atom that formed the new bond with the electrophile. youtube.com This step restores the stable aromatic π system and regenerates the catalyst.
The stability of the intermediate arenium ion is crucial in determining the reaction's regioselectivity. The positive charge of the arenium ion is better stabilized when it can be delocalized onto carbons bearing electron-donating groups.
Nucleophilic Aromatic Substitution Potential
Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, NAS is generally difficult to achieve unless the aromatic ring is activated by potent electron-withdrawing groups.
The structure of this compound is not well-suited for the most common type of NAS, the SₙAr (addition-elimination) mechanism. This mechanism requires strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the bromine atom) to stabilize the negative charge in the intermediate Meisenheimer complex. youtube.com The subject molecule contains only electron-donating alkyl groups, which would destabilize such an intermediate, making the SₙAr pathway highly unfavorable.
An alternative, though less common, pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This reaction requires extremely strong bases (e.g., sodium amide, NaNH₂) and harsh conditions. While theoretically possible, this pathway is generally not a preferred synthetic route for aryl halides bearing only alkyl substituents.
Diversification via Metal-Catalyzed Coupling Reactions of the Aryl Bromide
The aryl bromide functionality in this compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. thermofisher.com These reactions are powerful tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification. Palladium- and copper-based catalysts are most commonly employed for these transformations. mdpi.com
The bromine atom can be substituted with various carbon-based groups through well-established cross-coupling protocols. These reactions provide access to a wide range of derivatives with extended carbon skeletons.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
| Suzuki-Miyaura Coupling | Organoboronic acid/ester (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) | Aryl-Aryl, Aryl-Alkyl | Biphenyls, Alkylbenzenes |
| Heck-Mizoroki Reaction | Alkene (R-CH=CH₂) | Pd(0)/Pd(II) catalyst + Base (e.g., Et₃N) | Aryl-Vinyl | Stilbenes, Cinnamates |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst + Cu(I) co-catalyst + Base (e.g., Amine) | Aryl-Alkynyl | Arylalkynes |
| Negishi Coupling | Organozinc reagent (R-ZnX) | Pd(0) or Ni(0) catalyst | Aryl-Alkyl, Aryl-Aryl | Alkylbenzenes, Biphenyls |
| Stille Coupling | Organostannane reagent (R-SnR'₃) | Pd(0) catalyst | Aryl-Aryl, Aryl-Vinyl | Biphenyls, Stilbenes |
For example, a Suzuki-Miyaura coupling reaction with an arylboronic acid would replace the bromine atom with a new aryl group, yielding a complex biaryl structure. researchgate.netresearchgate.net
In addition to C-C bonds, the aryl bromide can be converted to form bonds with heteroatoms like nitrogen and oxygen, leading to the synthesis of anilines, phenols, and their derivatives.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0)/Pd(II) catalyst + Bulky phosphine (B1218219) ligand + Base | Aryl-Nitrogen | Aryl Amines |
| Buchwald-Hartwig Etherification | Alcohol (R-OH) | Pd(0)/Pd(II) catalyst + Bulky phosphine ligand + Base | Aryl-Oxygen | Aryl Ethers |
| Ullmann Condensation | Alcohol (R-OH) | Cu(I) catalyst + Base | Aryl-Oxygen | Aryl Ethers |
The Buchwald-Hartwig amination, for instance, allows for the direct coupling of an amine with the aryl bromide position, providing a straightforward route to substituted aniline (B41778) derivatives. ustc.edu.cn These reactions have largely replaced older, harsher methods for creating such bonds.
Functionalization and Derivatization of the Cyclohexylmethyl Side Chain
The cyclohexylmethyl group, a saturated carbocycle attached to the benzene ring, offers several avenues for functionalization, primarily through the activation of its C-H bonds. While the aliphatic C-H bonds of a cyclohexane (B81311) ring are generally considered inert, modern catalytic methods have enabled their selective transformation.
Palladium-Catalyzed C-H Arylation: A significant advancement in C-H functionalization is the use of palladium catalysis to directly introduce aryl groups onto saturated rings. For instance, palladium-catalyzed direct γ-C(sp³)–H arylation has been demonstrated on β-alkoxy cyclohexenones, showcasing the feasibility of functionalizing the cyclohexane ring at specific positions. rsc.org In the context of this compound, a directing group, potentially installed on the aromatic ring or the benzylic carbon, could facilitate the selective arylation of the cyclohexyl moiety. This approach would allow for the synthesis of complex biaryl structures.
Free-Radical Halogenation: The cyclohexyl ring is susceptible to free-radical halogenation, a reaction that proceeds via a radical chain mechanism. figshare.com This transformation is typically initiated by UV light or a radical initiator. While benzylic C-H bonds are generally more reactive towards radical abstraction, reaction conditions can be tuned to favor halogenation on the cyclohexane ring, leading to cyclohexyl-halogenated derivatives. These halogenated intermediates can then serve as precursors for a variety of subsequent nucleophilic substitution or elimination reactions. Studies on the free-radical bromination of arenes have shown that the rates of reaction are influenced by the nature of the C-H bonds, with benzylic positions being particularly reactive. quizlet.com However, by carefully controlling the reaction conditions, it is possible to achieve substitution on the aliphatic ring.
Oxidation of the Cyclohexyl Ring: The cyclohexyl group can undergo oxidation to introduce carbonyl or hydroxyl functionalities. While strong oxidizing agents might lead to ring cleavage, more selective methods can be employed. For instance, the oxidation of cyclohexanol (B46403) to cyclohexanone (B45756) using hydrogen peroxide and a WO₃ catalyst in an ionic liquid has been shown to be highly efficient and selective. rsc.org Although the starting material in this case is a cyclohexanol, it demonstrates the possibility of selectively oxidizing the cyclohexane ring. For this compound, initial hydroxylation of the cyclohexyl ring via biological or specific chemical methods could be followed by oxidation to the corresponding ketone.
The table below summarizes potential functionalization reactions of the cyclohexylmethyl side chain based on analogous systems.
| Reaction Type | Reagents and Conditions | Potential Product |
| C-H Arylation | Pd catalyst, Aryl halide, Ligand, Base | 4-Bromo-1-((arylcyclohexyl)methyl)-2-methylbenzene |
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), Light/Initiator | 4-Bromo-1-((bromocyclohexyl)methyl)-2-methylbenzene |
| Oxidation | Multi-step sequence (e.g., hydroxylation followed by oxidation) | 4-Bromo-1-((oxocyclohexyl)methyl)-2-methylbenzene |
Benzylic and Aliphatic Reactivity of the Methyl and Cyclohexylmethyl Groups
The presence of both a benzylic methyl group and a methylene (B1212753) bridge connecting the cyclohexyl ring to the aromatic core introduces distinct reactive sites within the side chains of this compound.
Reactivity of the Benzylic Methyl Group: The methyl group at the C2 position of the benzene ring is a benzylic position, making its C-H bonds weaker and more susceptible to both oxidation and free-radical substitution. nih.gov
Oxidation to Aldehyde and Carboxylic Acid: The benzylic methyl group can be selectively oxidized to an aldehyde or a carboxylic acid. The Etard reaction, using chromyl chloride (CrO₂Cl₂), can convert a benzylic methyl group to an aldehyde. rsc.org Alternatively, treatment with chromic oxide (CrO₃) in acetic anhydride (B1165640) followed by hydrolysis also yields the corresponding benzaldehyde (B42025) derivative. rsc.org More vigorous oxidation, for example with hot potassium permanganate (B83412) (KMnO₄), will typically lead to the formation of the corresponding benzoic acid. researchgate.net Recent methods also describe the aerobic photooxidation of toluene (B28343) derivatives to carboxylic acids using bromine and water under catalyst-free conditions. acs.org
Benzylic Bromination: The methyl group can undergo free-radical bromination, most commonly using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. researchgate.net This reaction, known as the Wohl-Ziegler reaction, selectively introduces a bromine atom at the benzylic position, affording 4-bromo-1-(cyclohexylmethyl)-2-(bromomethyl)benzene. This brominated intermediate is a versatile synthon for further transformations.
Reactivity of the Cyclohexylmethyl Methylene Bridge: The methylene group connecting the cyclohexyl ring to the benzene ring is also benzylic. Consequently, it exhibits enhanced reactivity similar to the methyl group. Oxidation of this position could lead to the formation of a ketone, 4-bromo-2-methylbenzoylcyclohexane. Benzylic C–H oxidation to form carbonyl compounds is a fundamental transformation in organic synthesis. nih.gov
The following table details the expected reactivity of the benzylic positions.
| Position | Reaction Type | Reagents and Conditions | Potential Product |
| 2-Methyl Group | Oxidation to Aldehyde | CrO₂Cl₂ (Etard Reaction) | 4-Bromo-1-(cyclohexylmethyl)-2-formylbenzene |
| 2-Methyl Group | Oxidation to Carboxylic Acid | KMnO₄, heat | 4-Bromo-1-(cyclohexylmethyl)benzoic acid |
| 2-Methyl Group | Benzylic Bromination | NBS, Light/Initiator | 4-Bromo-1-(cyclohexylmethyl)-2-(bromomethyl)benzene |
| Cyclohexylmethyl Methylene | Oxidation to Ketone | Various oxidizing agents (e.g., CrO₃, KMnO₄) | 4-Bromo-2-methylbenzoylcyclohexane |
Ring Transformations and Cyclization Reactions of Derivatives
The strategic placement of a bromine atom on the aromatic ring and the presence of reactive side chains in derivatives of this compound open up possibilities for intramolecular cyclization reactions, leading to the formation of novel polycyclic systems.
Intramolecular Friedel-Crafts Reactions: Derivatives of the title compound can be designed to undergo intramolecular Friedel-Crafts reactions. For instance, oxidation of the benzylic methyl group to a carboxylic acid, followed by conversion to the corresponding acyl chloride, would generate a substrate suitable for intramolecular Friedel-Crafts acylation. ucr.edu Treatment with a Lewis acid, such as AlCl₃, could then promote cyclization onto the aromatic ring to form a tricyclic ketone. The regioselectivity of this cyclization would be influenced by the electronic effects of the existing substituents.
Palladium-Catalyzed Intramolecular Couplings: The bromo-substituent is a versatile handle for palladium-catalyzed cross-coupling reactions. An intramolecular Heck reaction could be envisioned if an alkene functionality is introduced into one of the side chains. wikipedia.org This reaction would involve the oxidative addition of palladium to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form a new ring. Similarly, an intramolecular Stille reaction could be employed if a stannane (B1208499) moiety is present in a side chain.
Synthesis of Benzocycloheptene (B12447271) Derivatives: The cyclohexylmethylbenzene framework can serve as a precursor for the synthesis of benzocycloheptene derivatives. For example, functionalization of the cyclohexyl ring to introduce a leaving group, followed by a ring-expansion reaction, could lead to a seven-membered ring fused to the aromatic system. Alternatively, intramolecular cyclization strategies involving functional groups on both the aromatic ring and the side chain can be designed to construct the benzocycloheptene skeleton. nih.gov
The table below illustrates some potential cyclization reactions of derivatives.
| Derivative Precursor | Reaction Type | Reagents and Conditions | Potential Polycyclic Product |
| 4-Bromo-1-(cyclohexylmethyl)benzoyl chloride | Intramolecular Friedel-Crafts Acylation | AlCl₃ | Tricyclic ketone |
| Bromoarene with an alkenyl side chain | Intramolecular Heck Reaction | Pd catalyst, Base | Fused ring system with an endo- or exo-cyclic double bond |
| Functionalized cyclohexyl derivative | Ring Expansion/Cyclization | Acid or base catalysis | Benzocycloheptene derivative |
Iv. Advanced Spectroscopic and Structural Elucidation of 4 Bromo 1 Cyclohexylmethyl 2 Methylbenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise connectivity and solution-state structure of organic molecules. For 4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The aromatic region is expected to show signals characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the bromine (H-5) would likely appear as a doublet, coupled to H-6. The proton between the bromine and the cyclohexylmethyl group (H-3) would appear as a doublet coupled to H-5, and the proton ortho to the methyl group (H-6) would show a doublet coupled to H-5. The aliphatic region would contain signals for the benzylic methylene (B1212753) (CH₂) protons, the cyclohexyl methine (CH) proton, and the remaining ten cyclohexyl methylene protons, which often appear as complex, overlapping multiplets. The methyl group on the benzene ring would present as a sharp singlet.
The ¹³C NMR spectrum, typically proton-decoupled, would show distinct signals for each unique carbon atom. Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents (bromo, methyl, and alkyl groups). The carbon bearing the bromine atom (C-4) would be significantly shielded. The aliphatic region would feature signals for the benzylic carbon, the methyl carbon, and the four unique carbons of the cyclohexyl ring (CH, and three sets of CH₂ groups), assuming a standard chair conformation.
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for definitive assignments. COSY would reveal proton-proton coupling networks, confirming the connectivity within the aromatic ring and the cyclohexyl moiety, as well as the coupling between the benzylic protons and the cyclohexyl methine proton. HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon skeleton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on standard substituent effects and data from analogous structures. Actual experimental values may vary.
| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| 1 | Aromatic C | - | - | ~138-140 |
| 2 | Aromatic C | - | - | ~135-137 |
| 3 | Aromatic CH | ~7.25-7.35 | d | ~131-133 |
| 4 | Aromatic C | - | - | ~119-121 |
| 5 | Aromatic CH | ~7.15-7.25 | dd | ~128-130 |
| 6 | Aromatic CH | ~6.95-7.05 | d | ~126-128 |
| Benzylic CH₂ | Aliphatic CH₂ | ~2.50-2.60 | d | ~38-40 |
| Methyl (on C-2) | Aliphatic CH₃ | ~2.20-2.30 | s | ~18-20 |
| Cyclohexyl C-1' | Aliphatic CH | ~1.60-1.80 | m | ~37-39 |
| Cyclohexyl C-2'/6' | Aliphatic CH₂ | ~1.55-1.75 (ax+eq) | m | ~33-35 |
| Cyclohexyl C-3'/5' | Aliphatic CH₂ | ~1.10-1.30 (ax+eq) | m | ~26-28 |
| Cyclohexyl C-4' | Aliphatic CH₂ | ~1.00-1.20 (ax+eq) | m | ~25-27 |
The flexibility of the cyclohexylmethyl group is a key structural feature. The cyclohexane (B81311) ring itself is expected to exist predominantly in a stable chair conformation to minimize steric and torsional strain. The connection to the benzene ring via a methylene bridge allows for rotational freedom around the C(aryl)-C(benzylic) and C(benzylic)-C(cyclohexyl) single bonds. nih.govcopernicus.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups and probe the vibrational modes of the molecule. The spectra are expected to display characteristic bands corresponding to the different structural components of this compound.
Key expected vibrational frequencies include:
Aromatic C-H Stretching: Weak to medium bands just above 3000 cm⁻¹, characteristic of hydrogens on an sp²-hybridized carbon.
Aliphatic C-H Stretching: Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), arising from the methyl, methylene, and methine groups.
Aromatic C=C Stretching: Medium to weak bands in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene ring.
Aliphatic C-H Bending: Bands in the 1470-1350 cm⁻¹ region corresponding to scissoring and bending modes of the CH₂ and CH₃ groups.
Aromatic C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region, the position of which is diagnostic of the substitution pattern on the benzene ring (1,2,4-trisubstitution).
C-Br Stretching: A characteristic band in the far-infrared region, typically between 600 and 500 cm⁻¹, confirming the presence of the bromo-substituent.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong |
| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | Medium-Weak |
| Aliphatic CH₂ Scissoring | ~1450 | Medium |
| Aromatic C-H Out-of-Plane Bend | ~880 - 800 | Strong |
| C-Br Stretch | 600 - 500 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₄H₁₉Br), the theoretical monoisotopic mass can be calculated with high precision. A key feature in the mass spectrum would be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.
Electron ionization (EI) would likely induce characteristic fragmentation. The analysis of these fragments helps to confirm the molecular structure. Expected fragmentation pathways include:
Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the bond between the benzylic carbon and the cyclohexyl ring, resulting in the loss of a cyclohexyl radical (•C₆H₁₁) and the formation of a highly stable 4-bromo-2-methylbenzyl cation. This cation could potentially rearrange to a tropylium (B1234903) ion, which is a common pathway for benzyl (B1604629) derivatives.
Loss of Bromine: Cleavage of the C-Br bond could lead to the loss of a bromine radical, although this is often less favorable than benzylic cleavage.
Fragmentation of the Cyclohexyl Ring: Subsequent fragmentations could involve the characteristic loss of ethylene (B1197577) or other small neutral molecules from the cyclohexyl ring.
X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Interactions (if crystalline forms are obtained)
Should this compound be obtained in a crystalline form suitable for Single-Crystal X-ray Diffraction, this technique would provide the most definitive structural information in the solid state. This analysis would yield precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's three-dimensional architecture.
Specifically, X-ray crystallography would confirm the solid-state conformation of the cyclohexylmethyl moiety, including the chair conformation of the cyclohexane ring and the specific rotational orientation of the substituent relative to the benzene ring. It would also reveal details about how the molecules pack in the crystal lattice, elucidating any significant intermolecular interactions such as van der Waals forces, potential weak C-H···π interactions, or halogen bonding involving the bromine atom. As of this writing, a crystal structure for this specific compound has not been reported in the public crystallographic databases.
Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives (if applicable)
This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it does not exhibit optical activity and would be silent in chiroptical spectroscopy techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD).
This section would only become relevant if a chiral derivative of the compound were to be synthesized. Chirality could be introduced, for example, by introducing a substituent on the cyclohexyl ring or the benzylic carbon, creating a stereocenter. In such a case, CD and ORD spectroscopy would be powerful tools to study the stereochemistry and absolute configuration of the resulting enantiomers. No studies concerning chiral derivatives of this compound have been identified in the scientific literature.
V. Computational Chemistry and Theoretical Studies of 4 Bromo 1 Cyclohexylmethyl 2 Methylbenzene
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene, DFT calculations would typically be employed to determine its optimized geometry and a range of electronic reactivity descriptors.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, with significant contributions from the bromine atom due to its lone pairs, and to a lesser extent, the electron-donating methyl and cyclohexylmethyl groups. The LUMO is also anticipated to be centered on the aromatic ring, likely with significant antibonding character with respect to the C-Br bond. The presence of the electron-donating alkyl groups (methyl and cyclohexylmethyl) would be expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack compared to unsubstituted bromobenzene. Conversely, the bromine atom, being electronegative, would have an inductive electron-withdrawing effect, which could slightly lower the energy of both the HOMO and LUMO. taylorandfrancis.com
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds (Calculated using DFT)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzene | -6.75 | -1.15 | 5.60 |
| Bromobenzene | -6.82 | -1.25 | 5.57 |
| Toluene (B28343) | -6.68 | -1.10 | 5.58 |
| This compound | -6.70 | -1.20 | 5.50 |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on general trends in substituted benzenes.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are targets for nucleophiles.
For this compound, the MEP map would likely show a region of high electron density (red) on the benzene ring, particularly at the positions ortho and para to the electron-donating cyclohexylmethyl and methyl groups. The bromine atom would exhibit a region of positive potential (a "sigma-hole") along the C-Br bond axis, making it a potential site for halogen bonding interactions. researchgate.netnih.gov The hydrogen atoms of the methyl and cyclohexylmethyl groups would show regions of slight positive potential.
Conformational Analysis and Potential Energy Surfaces via Molecular Mechanics and DFT
The presence of the flexible cyclohexylmethyl group introduces conformational complexity to this compound. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them.
Molecular mechanics methods, being computationally less demanding, are often used for an initial exploration of the potential energy surface to identify a range of possible low-energy conformers. Subsequently, DFT calculations can be employed to obtain more accurate geometries and relative energies of these conformers.
The primary degrees of freedom for conformational changes in this compound would be the rotation around the C(aryl)-C(methylene) bond and the chair-boat interconversion of the cyclohexane (B81311) ring. The orientation of the cyclohexane ring relative to the benzene ring will be influenced by steric interactions between the hydrogen atoms on the cyclohexane and the methyl group and bromine atom on the benzene ring. pressbooks.pubyoutube.com It is expected that conformers that minimize these steric clashes will be lower in energy.
Reaction Mechanism Prediction and Transition State Analysis for Key Transformations
Computational chemistry can be used to elucidate the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, several key transformations could be investigated.
For instance, in electrophilic aromatic substitution reactions, DFT calculations could be used to model the formation of the sigma complex (Wheland intermediate) and the subsequent loss of a proton. researchgate.net The calculations could predict the regioselectivity of the reaction (i.e., at which position on the benzene ring substitution is most likely to occur), which would be influenced by the directing effects of the bromo, methyl, and cyclohexylmethyl substituents. The bromine is an ortho-, para-director, as are the alkyl groups.
In nucleophilic aromatic substitution, which is generally difficult for aryl halides unless activated by strong electron-withdrawing groups, theoretical studies could explore potential reaction pathways under specific conditions. libretexts.org Furthermore, reactions involving the bromine atom, such as the formation of Grignard reagents or participation in cross-coupling reactions, could be modeled to understand their feasibility and mechanisms. patsnap.comresearchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. rsc.orgliverpool.ac.uk By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated. These predicted shifts, when compared with experimental data, can help in the assignment of signals and provide confidence in the determined structure. The conformational flexibility of the cyclohexylmethyl group would likely lead to averaged NMR signals at room temperature, and computational studies could help in understanding the contributions of different conformers to the observed spectra.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be calculated. researchgate.net These calculations can aid in the assignment of the various vibrational modes of the molecule, such as the C-H stretches of the aromatic and aliphatic parts, the C-C stretching modes of the rings, and the C-Br stretching frequency.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for the Aromatic Carbons of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (ipso-cyclohexylmethyl) | 139.5 |
| C2 (ipso-methyl) | 136.0 |
| C3 | 130.8 |
| C4 (ipso-bromo) | 120.5 |
| C5 | 132.5 |
| C6 | 128.0 |
Note: The data in this table is hypothetical and based on typical chemical shifts for substituted benzenes. Actual values would require specific DFT calculations.
Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules. acs.orgkummerlaender.eu By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of molecules over time.
Vi. Potential Applications of 4 Bromo 1 Cyclohexylmethyl 2 Methylbenzene As a Chemical Building Block or Precursor
Role in the Synthesis of Complex Organic Molecules
The presence of a bromine atom on the aromatic ring of 4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene makes it an ideal candidate for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of complex organic molecules.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Biphenyl derivative |
| Heck Coupling | Alkene | Stilbene derivative |
| Buchwald-Hartwig Amination | Amine | Arylamine derivative |
| Sonogashira Coupling | Terminal alkyne | Arylalkyne derivative |
| Stille Coupling | Organostannane | Biaryl or vinylarene |
The utility of aryl bromides in these transformations is well-established. For instance, in a Suzuki-Miyaura coupling, the bromine atom can be readily displaced by an organic substituent from a boronic acid or ester, enabling the formation of a new carbon-carbon bond. This would allow for the synthesis of complex biaryl structures, where the 4-(cyclohexylmethyl)-2-methylphenyl moiety is connected to another aromatic or heteroaromatic ring system.
Similarly, in the Heck reaction, this compound could be coupled with an alkene to introduce a vinyl group onto the aromatic ring. This reaction is a cornerstone in the synthesis of substituted alkenes and has been widely applied in the synthesis of natural products and pharmaceuticals.
The Buchwald-Hartwig amination offers a direct route to form carbon-nitrogen bonds. By reacting this compound with a primary or secondary amine in the presence of a palladium catalyst, a wide array of arylamine derivatives could be synthesized. These arylamine motifs are prevalent in many biologically active compounds and functional materials.
Precursor for Advanced Materials (e.g., polymers, organic semiconductors, liquid crystals)
The unique combination of a rigid aromatic core and a flexible, bulky cyclohexylmethyl substituent in this compound suggests its potential as a precursor for advanced materials.
In the realm of polymers , aryl bromides can be used as monomers in various polymerization reactions, such as Suzuki or Stille polycondensation. The polymerization of a bifunctional derivative of this compound could lead to the formation of novel conjugated polymers. The cyclohexylmethyl group would likely enhance the solubility and processability of the resulting polymers, while the aromatic backbone would provide desirable electronic and photophysical properties.
For organic semiconductors , the core structure of this compound could be extended through cross-coupling reactions to create larger π-conjugated systems. The introduction of specific electron-donating or electron-withdrawing groups could be used to tune the electronic properties, such as the HOMO/LUMO energy levels, making the resulting materials suitable for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The non-polar cyclohexylmethyl group could also influence the solid-state packing of the molecules, which is a critical factor for charge transport in organic semiconductor devices.
The elongated and partially rigid structure of molecules derived from this compound also makes them interesting candidates for the synthesis of liquid crystals . The combination of the aromatic ring and the cyclohexyl moiety is a common feature in many liquid crystalline compounds. By attaching appropriate mesogenic groups through the bromo-functionality, it is conceivable to design new materials exhibiting various liquid crystal phases.
Development as a Ligand or Pre-ligand in Catalysis
Phosphine (B1218219) ligands are of paramount importance in homogeneous catalysis, particularly in reactions involving transition metals like palladium, rhodium, and nickel. The synthesis of novel phosphine ligands with tailored steric and electronic properties is a continuous effort in the field of catalysis. This compound can serve as a valuable starting material for the synthesis of new phosphine ligands.
A common strategy for the synthesis of triarylphosphines involves the reaction of an aryl Grignard or aryllithium reagent with a chlorophosphine. Following this approach, this compound could be converted to its corresponding Grignard or lithium reagent, which can then be reacted with a compound such as dichlorophenylphosphine (B166023) or phosphorus trichloride (B1173362) to introduce a phosphine group.
Table 2: Hypothetical Synthesis of a Phosphine Ligand
| Step | Reagent 1 | Reagent 2 | Intermediate/Product |
| 1 | This compound | Magnesium (Mg) | 4-(Cyclohexylmethyl)-2-methylphenylmagnesium bromide |
| 2 | 4-(Cyclohexylmethyl)-2-methylphenylmagnesium bromide | Dichlorophenylphosphine | (4-(Cyclohexylmethyl)-2-methylphenyl)phenylphosphine chloride |
| 3 | (4-(Cyclohexylmethyl)-2-methylphenyl)phenylphosphine chloride | Phenylmagnesium bromide | (4-(Cyclohexylmethyl)-2-methylphenyl)diphenylphosphine |
The resulting phosphine ligand would possess a unique steric profile due to the bulky cyclohexylmethyl group. This steric hindrance could influence the coordination geometry around the metal center, potentially leading to enhanced selectivity in catalytic reactions. The electronic properties of the ligand could also be fine-tuned by further modifications on the aromatic ring.
Scaffold for Combinatorial Library Synthesis for Non-clinical Applications
Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, known as a library. nih.gov This approach is widely used in drug discovery and materials science. This compound represents an excellent scaffold for the generation of a combinatorial library. researchgate.net
The term "scaffold" in this context refers to a core molecular structure that is common to all members of the library. youtube.com The diversity of the library is achieved by attaching different chemical moieties, or "building blocks," to the scaffold.
The reactive bromine atom on the aromatic ring of this compound serves as a convenient handle for introducing a wide variety of substituents via the cross-coupling reactions mentioned earlier (see Section 6.1). Furthermore, the cyclohexyl and methyl groups could potentially be functionalized, although this would likely require more forcing reaction conditions.
By systematically varying the coupling partners in reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira, a large and diverse library of compounds based on the 4-(cyclohexylmethyl)-2-methylphenyl scaffold could be readily synthesized. These libraries could then be screened for various properties in materials science or other non-clinical research areas.
Design and Synthesis of Novel Chemical Reagents and Intermediates
Beyond its direct use in the synthesis of final products, this compound can also be a precursor for the design and synthesis of novel chemical reagents and intermediates. The reactivity of the carbon-bromine bond is central to this potential. acs.org
For example, conversion of the bromo-group to a boronic acid or ester would yield a valuable reagent for Suzuki-Miyaura couplings, allowing the introduction of the 4-(cyclohexylmethyl)-2-methylphenyl group into other molecules. Similarly, conversion to an organozinc or organotin reagent would open up possibilities for Negishi and Stille couplings, respectively.
Furthermore, the combination of the aromatic ring and the cyclohexyl group could be exploited to create reagents with specific physical properties, such as enhanced solubility in organic solvents or specific steric attributes. The development of new reagents and intermediates is crucial for expanding the toolbox of synthetic chemists and enabling the construction of increasingly complex and functional molecules. nih.gov
Vii. Future Research Directions and Emerging Trends
Exploration of Asymmetric Synthesis Approaches for Chiral Analogs
While 4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene is an achiral molecule, its structural framework serves as an excellent scaffold for the development of novel chiral analogs. Future research could focus on introducing stereocenters, particularly on the cyclohexane (B81311) ring, to access enantiomerically pure compounds with potential applications in materials science and medicinal chemistry.
The asymmetric synthesis of functionalized cyclohexanes is a well-established field, often employing organocatalysis or transition-metal catalysis to achieve high stereoselectivity. nih.gov A prospective route to chiral analogs of this compound could involve an asymmetric hydrogenation of a corresponding cyclohexene (B86901) precursor. For instance, iridium-based catalysts, often used for the asymmetric hydrogenation of unsaturated ketones and alkenes, could be adapted for this purpose. acs.orgnih.gov By utilizing chiral ligands, such as those derived from the privileged 1,1'-spirobiindane skeleton, it is possible to achieve high yields and excellent enantioselectivities (up to >99% ee) for related cyclohexyl-fused systems. nih.gov
Another promising avenue is the use of chiral auxiliaries attached to the cyclohexane ring, which can direct the stereochemical outcome of subsequent reactions before being cleaved. acs.org Organocatalytic domino or cascade reactions, which can create multiple stereocenters in a single pot operation, represent a highly efficient strategy for generating complex and fully substituted chiral cyclohexane derivatives from simple precursors. nih.gov The development of such methods would provide access to a library of chiral compounds based on the parent structure, opening new avenues for stereoselective chemical synthesis.
Integration with Flow Chemistry and Automated Synthesis Techniques
The synthesis of this compound and its derivatives is highly amenable to modernization through the adoption of flow chemistry and automated synthesis. Continuous flow processing offers numerous advantages over traditional batch methods, including superior heat and mass transfer, enhanced safety, improved reproducibility, and greater scalability. rsc.orgnih.gov
Key synthetic steps, such as electrophilic aromatic bromination or Friedel-Crafts alkylation to install the cyclohexylmethyl group, often involve highly exothermic conditions or hazardous reagents. Flow reactors, with their high surface-area-to-volume ratio, allow for precise temperature control, mitigating the risks of thermal runaways and improving selectivity. rsc.org Furthermore, the handling of reactive organometallic intermediates, which may be required for certain derivatizations, is significantly safer in a closed-loop flow system. acs.org
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | Potential Advantage of Flow Chemistry |
|---|---|---|---|
| Reaction Time | 2-4 hours | 5-15 minutes (residence time) | Significant reduction in process time. |
| Temperature Control | Potential for localized hot spots, difficult to control exotherms. | Precise, isothermal conditions maintained throughout. | Improved selectivity, reduced byproduct formation. rsc.org |
| Safety | Handling of bulk quantities of bromine and solvents poses risks. | Small reagent volumes in the reactor at any given time minimizes risk. acs.org | Inherently safer process, especially for hazardous reactions. |
| Scalability | Scaling up can be non-linear and challenging. | Scalable by running the system for longer durations ("scaling out"). rsc.org | More straightforward and predictable scale-up. |
| Yield & Purity | Variable, may require extensive purification. | Often higher yields and purity due to better control. | Improved process efficiency and reduced downstream processing. |
Development of Sustainable and Biocatalytic Routes
Future research will likely prioritize the development of more sustainable and environmentally benign synthetic routes. This involves exploring green solvents, reducing energy consumption, and utilizing catalytic systems that avoid toxic heavy metals.
Biocatalysis, using isolated enzymes or whole-cell systems, offers a promising alternative for specific transformations. For instance, enzymatic halogenases could provide a highly regioselective method for the bromination of the aromatic ring under mild, aqueous conditions, avoiding the harsh reagents often used in traditional electrophilic bromination.
Moreover, recent advancements in chemical catalysis offer greener alternatives. The use of N-bromosuccinimide (NBS) with catalytic activators like mandelic acid in aqueous media represents a move towards more sustainable aromatic bromination. nsf.gov Similarly, developing catalytic systems that utilize more abundant and less toxic metals or even metal-free conditions for cross-coupling reactions involving the C-Br bond would be a significant step forward in sustainable chemistry.
Advanced In Silico Screening for Novel Reactivity or Building Block Potentials
Computational chemistry and in silico screening are powerful tools for predicting the properties and potential applications of molecules like this compound before committing to extensive laboratory work. Techniques such as Density Functional Theory (DFT) can be employed to model its electronic structure and predict its reactivity.
Key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can elucidate the molecule's behavior as an electrophile or nucleophile. The calculated electrostatic potential map can identify sites susceptible to electrophilic or nucleophilic attack, guiding the design of new reactions. For example, the reactivity of the aryl bromide in cross-coupling reactions can be compared computationally to other aryl halides to predict optimal reaction conditions. researchgate.net
Such in silico studies can accelerate the discovery process by screening vast virtual libraries of potential derivatives or reaction partners. This allows researchers to prioritize synthetic targets with the highest probability of desired activity or utility as building blocks for more complex functional molecules.
| Calculated Parameter | Hypothetical Value | Implication for Reactivity and Application |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates the electron-donating ability; relevant for electrophilic aromatic substitution reactions. |
| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability; relevant for nucleophilic attack or reduction. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| C-Br Bond Dissociation Energy | ~70 kcal/mol | Predicts the ease of oxidative addition in transition-metal-catalyzed cross-coupling reactions. stackexchange.com |
| Molecular Electrostatic Potential | Negative potential on Br atom, positive region on C-Br bond | Helps predict sites for electrophilic (on the ring) and nucleophilic (at the carbon) attack. |
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of efficient and diversity-oriented synthesis. organic-chemistry.orgnih.gov The aryl bromide functionality of this compound makes it an ideal substrate for incorporation into MCRs, particularly those involving a transition-metal-catalyzed cross-coupling step.
For example, the molecule could be used in a palladium-catalyzed sequence, such as a Suzuki or Sonogashira coupling, followed by an intramolecular cyclization or another intermolecular reaction in a one-pot fashion. An emerging trend is the combination of MCRs with C-H activation or other coupling reactions to rapidly build molecular complexity. nih.gov
A hypothetical MCR could involve the palladium-catalyzed coupling of this compound with a terminal alkyne, followed by an in situ reaction with an amine and an aldehyde in a variation of the A³ coupling (alkyne-aldehyde-amine) or a subsequent cyclization, leading to complex heterocyclic scaffolds. The ability to use this compound as a robust building block in such convergent synthetic strategies significantly enhances its value for creating diverse molecular libraries for drug discovery and materials science. beilstein-journals.orgrsc.org
Q & A
Q. What are the established synthetic routes for 4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene, and how do reaction conditions (e.g., solvent, catalyst) influence yield?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation of toluene derivatives, followed by bromination. For example:
Alkylation : React 2-methyltoluene with cyclohexylmethyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
Bromination : Introduce bromine using electrophilic aromatic substitution (e.g., Br₂/FeBr₃) at the para position relative to the methyl group.
- Critical Factors : Solvent polarity (e.g., dichloromethane vs. CS₂) affects reaction kinetics, while excess bromine can lead to di-substitution. Yields range from 50–75% depending on purification (column chromatography vs. recrystallization) .
Q. How can spectroscopic techniques (NMR, IR, MS) unambiguously characterize this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for cyclohexylmethyl protons (δ 1.0–2.2 ppm, multiplet), aromatic protons (δ 6.8–7.5 ppm), and methyl groups (δ 2.3–2.5 ppm). Coupling patterns distinguish substituent positions .
- ¹³C NMR : Bromine’s inductive effect deshields adjacent carbons (δ 120–130 ppm for C-Br) .
- Mass Spectrometry : Molecular ion peak at m/z 280 (C₁₄H₁₉Br) with fragmentation patterns confirming the bromomethyl and cyclohexyl groups .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in a dark, airtight container at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can density-functional theory (DFT) elucidate the reaction mechanisms involving this compound in cross-coupling reactions?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model transition states and electron density maps .
- Key Insights : Bromine’s electronegativity lowers the LUMO energy, facilitating oxidative addition in Suzuki-Miyaura couplings. Steric effects from the cyclohexyl group may slow transmetallation steps .
Q. What role does the bromine substituent play in modulating the compound’s reactivity in palladium-catalyzed reactions?
- Methodological Answer :
- Reactivity Profile : Bromine acts as a superior leaving group compared to chlorine, enabling efficient C–C bond formation in Heck or Ullmann reactions.
- Experimental Design : Compare reaction rates with analogous chloro or iodo derivatives under identical conditions (e.g., Pd(OAc)₂, PPh₃, K₂CO₃). Monitor conversion via GC-MS .
Q. How can contradictions in experimental data (e.g., conflicting NMR shifts or unexpected byproducts) be resolved during synthesis?
- Methodological Answer :
Reproducibility : Repeat reactions with rigorously dried solvents and fresh catalysts to exclude moisture/O₂ interference.
Advanced Characterization : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations. X-ray crystallography provides definitive structural validation .
Byproduct Analysis : Employ LC-MS or preparative TLC to isolate impurities; mechanistic studies (e.g., kinetic isotope effects) identify competing pathways .
Q. What are the potential applications of this compound in medicinal chemistry or material science?
- Methodological Answer :
- Drug Discovery : Serve as a building block for kinase inhibitors or antiviral agents. Functionalize via Suzuki coupling to introduce heterocycles (e.g., pyridines) .
- Material Science : Incorporate into liquid crystals or polymers; bromine enhances flame retardancy. Study thermal stability via TGA/DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
